molecular formula C10H17NO2 B009288 8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one CAS No. 103323-43-9

8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one

Cat. No. B009288
M. Wt: 183.25 g/mol
InChI Key: OEVONUDXBNEUAW-UHFFFAOYSA-N
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Patent
US05753673

Procedure details

In a nitrogen flow, 45 ml of conc. hydrochloric acid was added to a solution of 120 ml of 2,5-dimethoxytetrahydrofuran in 300 ml of water while stirring at room temperature. Twenty minutes after, the reaction solution became homogenous. Thereafter, 450 ml of water, a solution of 105 ml of 3-amino-1-propanol and 138 ml of conc. hydrochloric acid in 600 ml of water, a solution of 150 g of 1,3-diacetonedicarboxylic acid in 700 ml of water and a solution of 66 g of Na2HPO4 in 300 ml of water were successively added to the homogenous reaction solution. Furthermore, about 215 ml of 40% sodium hydroxide aqueous solution was added to the mixture. The pH of the resulting solution was then adjusted to the range of 3 to 4. After bubbling was confirmed, the mixture was stirred overnight. Then conc. hydrochloric acid was added to adjust the pH of the reaction solution to 3. The reaction solution was heated to 80° C. and stirred until bubbling of carbon dioxide gas was not observed. After completion of the reaction, the reaction solution was cooled and sodium hydroxide aqueous solution was added thereto to render alkaline. Thereafter sodium chloride was added for salting out, followed by extraction with chloroform. The chloroform layer was washed with water and then dried over anhydrous sodium sulfate. The solvent was distilled off to give 8-(3-hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one as the crude product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
105 mL
Type
reactant
Reaction Step Two
Quantity
138 mL
Type
reactant
Reaction Step Two
Quantity
150 g
Type
reactant
Reaction Step Two
[Compound]
Name
Na2HPO4
Quantity
66 g
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
solvent
Reaction Step Two
Name
Quantity
700 mL
Type
solvent
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Name
Quantity
450 mL
Type
solvent
Reaction Step Two
Quantity
45 mL
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
Quantity
215 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.CO[CH:4]1[CH2:8][CH2:7][CH:6]([O:9]C)O1.[NH2:11][CH2:12][CH2:13][CH2:14][OH:15].[CH2:16]([C:23](O)=O)[C:17](CC(O)=O)=O.[OH-].[Na+].[Cl-].[Na+]>O>[OH:15][CH2:14][CH2:13][CH2:12][N:11]1[CH:8]2[CH2:4][CH2:23][CH:16]1[CH2:17][C:6](=[O:9])[CH2:7]2 |f:4.5,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]
Step Two
Name
Quantity
105 mL
Type
reactant
Smiles
NCCCO
Name
Quantity
138 mL
Type
reactant
Smiles
Cl
Name
Quantity
150 g
Type
reactant
Smiles
C(C(=O)CC(=O)O)C(=O)O
Name
Na2HPO4
Quantity
66 g
Type
reactant
Smiles
Name
Quantity
600 mL
Type
solvent
Smiles
O
Name
Quantity
700 mL
Type
solvent
Smiles
O
Name
Quantity
300 mL
Type
solvent
Smiles
O
Name
Quantity
450 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
45 mL
Type
reactant
Smiles
Cl
Name
Quantity
120 mL
Type
reactant
Smiles
COC1OC(CC1)OC
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
215 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Twenty minutes
CUSTOM
Type
CUSTOM
Details
After bubbling
STIRRING
Type
STIRRING
Details
the mixture was stirred overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
Then conc. hydrochloric acid was added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was heated to 80° C.
STIRRING
Type
STIRRING
Details
stirred
CUSTOM
Type
CUSTOM
Details
until bubbling of carbon dioxide gas
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the reaction solution was cooled
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with chloroform
WASH
Type
WASH
Details
The chloroform layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off

Outcomes

Product
Name
Type
product
Smiles
OCCCN1C2CC(CC1CC2)=O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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